molecular formula C7H6N2O B3047239 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- CAS No. 13602-91-0

4-Pyridinecarbonitrile, 3-hydroxy-2-methyl-

Cat. No. B3047239
CAS RN: 13602-91-0
M. Wt: 134.14 g/mol
InChI Key: DWMCMHYZWSJPCJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. For “4-Pyridinecarbonitrile, 3-hydroxy-2-methyl-”, the molecular formula is C7H6N2 . The molecular weight is 118.14 .

Scientific Research Applications

  • Synthetic Approaches and Reactions :

    • Mishriky et al. (2010) describe facile synthetic approaches to 3-pyridinecarbonitriles, emphasizing the importance of controlling reaction conditions for desired outcomes (Mishriky, Asaad, Girgis, & Ibrahim, 2010).
    • Azuma et al. (2003) discuss the synthesis and reactions of 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, highlighting its potential for producing 4-alkylamino- and 4-arylamino-3-pyridinecarbonitriles (Azuma, Morone, Nagayama, Kawamata, & Sato, 2003).
  • Chemical and Structural Analysis :

    • Mekheimer, Mohamed, and Sadek (1997) investigated the reactions of 4-hydroxy-6-methyl-2-pyridone, revealing unexpected routes to various pyridine derivatives (Mekheimer, Mohamed, & Sadek, 1997).
    • Katritzky et al. (1995) explored the reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile, leading to the synthesis of tris-sulfonyl derivatives and X-ray analysis for structural determination (Katritzky, Rachwał, Smith, & Steel, 1995).
  • Applications in Other Fields :

    • Sugimori et al. (1983) studied the effects of additives on photo-methoxylation in acidic methanolic solutions, revealing the role of 4-substituted pyridines in promoting this reaction (Sugimori, Ogishima, Miyazawa, Hasegawa, & Suzuki, 1983).
    • Singh, Lesher, and Brundage (1991) conducted a study on the reaction of 3-aminocrotononitrile with various compounds, leading to the formation of 1,4,5,6-tetrahydro-2,5-dimethyl-6-oxo-3-pyridinecarbonitrile, with potential implications in medicinal chemistry (Singh, Lesher, & Brundage, 1991).

Safety and Hazards

Safety data sheets provide information on the potential hazards of a chemical compound. For “4-Pyridinecarbonitrile, 3-hydroxy-2-methyl-”, it is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

3-hydroxy-2-methylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-7(10)6(4-8)2-3-9-5/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMCMHYZWSJPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514033
Record name 3-Hydroxy-2-methylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13602-91-0
Record name 3-Hydroxy-2-methylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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